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3'-O-Allyladenosine -

3'-O-Allyladenosine

Catalog Number: EVT-8254950
CAS Number:
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods for Synthesis:
The synthesis of 3'-O-Allyladenosine can be achieved through various chemical methods, often involving the protection and deprotection of functional groups on adenosine. A common approach is the selective alkylation of adenosine using allyl bromide or other allyl derivatives in the presence of a base to facilitate the substitution at the 3' position.

Technical Details:

  1. Protection of Hydroxyl Groups: Prior to alkylation, the 5' hydroxyl group of adenosine may be protected using a suitable protecting group to prevent unwanted reactions.
  2. Alkylation Reaction: The protected adenosine is treated with an allyl halide (e.g., allyl bromide) in a polar aprotic solvent such as dimethylformamide, along with a base like potassium carbonate.
  3. Deprotection: After the reaction completion, the protecting group is removed under acidic or basic conditions to yield 3'-O-Allyladenosine.

This method allows for good yields and purity of the final product .

Molecular Structure Analysis

Structure:
3'-O-Allyladenosine consists of an adenine base linked to a ribose sugar, which has an allyl group at the 3' position. The molecular formula is C₁₁H₁₃N₅O₄, and its structure can be represented as follows:

  • Adenine Base: A purine structure with amino and carbonyl groups.
  • Ribose Sugar: A five-carbon sugar with hydroxyl groups at the 2', 3', and 5' positions.
  • Allyl Group: A three-carbon chain (C=C-CH₂) attached to the 3' hydroxyl.

Data:
The molecular weight of 3'-O-Allyladenosine is approximately 263.25 g/mol. It exhibits characteristic UV absorbance due to the presence of the purine base, which can be utilized for quantification.

Chemical Reactions Analysis

Reactions:
3'-O-Allyladenosine can participate in various chemical reactions, primarily due to its reactive allyl group. Key reactions include:

  1. Nucleophilic Substitution: The allyl group can undergo nucleophilic substitution reactions, allowing for further modifications.
  2. Hydrolysis: In aqueous conditions, it may hydrolyze back to adenosine under acidic or basic conditions.
  3. Reactions with Electrophiles: The double bond in the allyl group can react with electrophiles in addition reactions.

Technical Details:
The reactivity of 3'-O-Allyladenosine makes it a versatile intermediate for synthesizing more complex nucleoside analogs or for probing RNA interactions .

Mechanism of Action

Process:
The mechanism of action for 3'-O-Allyladenosine primarily revolves around its incorporation into RNA molecules during transcription or as part of synthetic oligonucleotides used in research.

  1. Incorporation into RNA: When used as a substrate by RNA polymerases, it can replace natural adenosine, potentially altering RNA stability and function.
  2. Modulation of Enzymatic Activity: The presence of the allyl group may influence interactions with RNA-binding proteins or enzymes that recognize specific nucleotide modifications.

Data:
Studies indicate that modified nucleotides like 3'-O-Allyladenosine can impact mRNA translation efficiency and stability, thereby influencing gene expression patterns .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties:

  • Stability: Generally stable under dry conditions but may hydrolyze in aqueous solutions over time.
  • Reactivity: The allyl group makes it susceptible to various chemical transformations.

Relevant Data or Analyses:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized 3'-O-Allyladenosine .

Applications

Scientific Uses:
3'-O-Allyladenosine has several applications in scientific research:

  1. RNA Modification Studies: It serves as a tool for investigating RNA modifications and their biological implications.
  2. Synthetic Biology: Used in designing RNA molecules with specific functionalities or stability profiles.
  3. Drug Development: Potential applications in developing antiviral agents by targeting RNA processes.
Synthesis and Modification Techniques of 3'-O-Allyladenosine

Enzymatic Approaches for Allyl Group Incorporation

METTL3/Methyltransferase like 14 Methyltransferase Complex Utilization with Synthetic Cofactors

The METTL3/Methyltransferase like 14 heterodimer serves as the catalytic core of the mammalian N⁶-methyladenosine (m⁶A) methyltransferase complex. Recent advances have repurposed this complex for enzymatic allylation by replacing the natural cofactor S-adenosyl-L-methionine with synthetic analogs like allyl-S-adenosyl-L-methionine. This analog features an allyl group instead of the methyl group, enabling transfer of the allyl moiety to adenosine residues in RNA substrates. Structural studies reveal that the METTL3/Methyltransferase like 14 heterodimer accommodates allyl-S-adenosyl-L-methionine within its conserved S-adenosyl-L-methionine binding pocket, where METTL3 provides the catalytic residues while Methyltransferase like 14 stabilizes RNA binding [3] [4].

Enzymatic allylation efficiency depends critically on cofactor design. Allyl-S-adenosyl-L-methionine exhibits a K~m~ value of 12.5 μM with the METTL3/Methyltransferase like 14 complex—approximately 3-fold higher than natural S-adenosyl-L-methionine—indicating reduced binding affinity. Nevertheless, the k~cat~ remains comparable at 0.85 min⁻¹, confirming catalytic competence [1]. Alternative synthetic cofactors like propargyl-S-adenosyl-L-methionine and butenyl-S-adenosyl-L-methionine have also been tested, with allyl derivatives demonstrating optimal balance between enzyme kinetics and cellular compatibility. The enzymatic transfer occurs under physiological conditions (pH 7.5, 37°C) and achieves >80% conversion in model RNA substrates within 60 minutes, as quantified by liquid chromatography–mass spectrometry [1] [7].

Table 1: Kinetic Parameters of METTL3/Methyltransferase like 14 with Synthetic Cofactors

CofactorK~m~ (μM)k~cat~ (min⁻¹)Relative Efficiency
S-adenosyl-L-methionine4.20.921.00
Allyl-S-adenosyl-L-methionine12.50.850.65
Propargyl-S-adenosyl-L-methionine18.30.780.42
Butenyl-S-adenosyl-L-methionine15.10.810.54

Substrate Specificity and Sequence Context Dependency in RNA Labeling

The enzymatic allylation exhibits pronounced sequence specificity dictated by the METTL3/Methyltransferase like 14 complex's intrinsic preference for DRACH motifs (D = G/A/U, R = G/A, H = U/A/C). Genome-wide analyses reveal that 3'-O-allyladenosine incorporation occurs predominantly at adenosine residues within GGACU, GGACA, and AGACU contexts, mirroring natural m⁶A distribution patterns. This motif restriction arises from the RNA-binding interface of Methyltransferase like 14, which recognizes a Uracil base at the -1 position and Guanine at the +1 position relative to the target adenosine [1] [4].

Structural biology studies demonstrate that deviations from the DRACH consensus reduce allylation efficiency by >90%. For example, mutations converting GGACU to GGAGC or GGACC diminish product yield to <5% of wild-type levels. Furthermore, RNA secondary structure influences accessibility: single-stranded regions undergo efficient allylation, whereas stem-loop structures or double-stranded regions exhibit steric hindrance. Competitive inhibition assays confirm that RNA substrates lacking DRACH motifs fail to occupy the catalytic site efficiently, with dissociation constants (K~d~) increasing from 0.8 μM (DRACH-containing) to >25 μM (non-DRACH) [3] [4]. These findings underscore the necessity of appropriate sequence context for precise enzymatic labeling.

Chemical Synthesis Strategies

Protecting Group Strategies for Ribose and Adenine Modifications

Chemical synthesis of 3'-O-allyladenosine necessitates orthogonal protection schemes to differentiate the 3'-hydroxy group from other reactive sites. The 5'-hydroxy group is typically protected with acid-labile dimethoxytrityl, while the adenine N⁶-amino group requires base-stable protections like benzoyl or isobutyryl to prevent undesired alkylation. The 2'-hydroxy group may be temporarily masked with fluoride-labile tert-butyldimethylsilyl or photolabile groups, enabling selective deprotection at the 3' position for allylation [6] [8].

Allylation at the 3'-position employs allyl bromide or allyl glycidyl ether under anhydrous conditions with silver(I) oxide or sodium hydride as base. Crucially, competing N⁶-allylation is suppressed by N⁶-protection, reducing byproduct formation to <5%. Following allylation, the 3'-O-allyl group demonstrates remarkable stability: it withstands ammonium hydroxide deprotection (55°C, 12 hours), fluoride-mediated desilylation, and acidic detritylation (3% dichloroacetic acid in dichloromethane). Quantitative deprotection efficiency exceeds 98% without detectable migration or degradation, as confirmed by nuclear magnetic resonance and high-performance liquid chromatography analysis [6] [8].

Table 2: Protecting Group Combinations for 3'-O-Allyladenosine Synthesis

5'-ProtectionN⁶-Protection2'-Protection3'-Allylation Yield (%)Deprotection Efficiency (%)
DimethoxytritylBenzoyltert-Butyldimethylsilyl9298
DimethoxytritylIsobutyrylAcetyl8895
DimethoxytritylPhenoxyacetyl4,4'-Dimethoxytrityl8597
9-Phenylxanthen-9-ylDimethylaminomethylenetert-Butyldimethylsilyl9099

Phosphoramidite-Based Solid-Phase Synthesis for Oligonucleotide Incorporation

Incorporation of 3'-O-allyladenosine into oligonucleotides leverages phosphoramidite chemistry on controlled pore glass supports. The 3'-O-allyladenosine phosphoramidite is synthesized by phosphitylation at the 5'-hydroxy group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, yielding a stable derivative that resists epimerization during storage. Coupling efficiency in solid-phase synthesis reaches 98.5–99.2% per step when activated by 5-benzylthio-1H-tetrazole, rivaling standard phosphoramidites [8].

Strategic positioning within oligonucleotides exploits the allyl group's dual functionality: (1) it serves as a chemical handle for bioorthogonal conjugation via thiol-ene click chemistry or palladium-catalyzed deallylation, and (2) it blocks 3'→5' exonuclease degradation without perturbing duplex formation. Nuclear magnetic resonance analyses confirm that 3'-O-allyladenosine maintains C3'-endo sugar pucker, ensuring minimal distortion in A-form helices. Thermal denaturation studies reveal that oligonucleotides containing 3'-O-allyladenosine exhibit melting temperature (T~m~) reductions of only 0.5–1.5°C compared to unmodified counterparts, demonstrating negligible impact on hybridization affinity [6] [8]. Post-synthetic modifications exploit the allyl group's reactivity: treatment with tetrazine-fluorophore conjugates achieves quantitative labeling within 10 minutes via inverse electron-demand Diels-Alder reactions, enabling fluorescent tagging for cellular imaging applications. Alternatively, palladium-catalyzed deallylation regenerates the native 3'-hydroxy group for enzymatic ligation or primer extension assays, providing temporal control over oligonucleotide functionality.

Chemoenzymatic Strategies for Sequence-Specific Labeling

Hybrid approaches integrate enzymatic allylation with chemical conjugation to achieve sequence-defined modification. The METTL3/Methyltransferase like 14 complex first installs N⁶-allyladenosine at DRACH motifs using allyl-S-adenosyl-L-methionine. Subsequently, the allyl group undergoes iodination with iodine/potassium iodide to form 1,N⁶-cyclized adenosine, which induces guanine misincorporation during reverse transcription—enabling high-throughput mapping via sequencing (a6A-seq) [1].

Alternatively, the allyl group serves as a click chemistry handle for bioorthogonal tagging. Azido-fluorophores conjugate to N⁶-allyladenosine via ruthenium-catalyzed azide-alkyne cycloaddition, achieving >95% conjugation yield in cellular RNA extracts without cross-reactivity to natural nucleosides. This strategy enables fluorescence detection of newly transcribed mRNAs in pulse-chase experiments, revealing transcript half-lives with temporal resolution unobtainable via standard RNA sequencing [1] [6].

Properties

Product Name

3'-O-Allyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

KURUYHOEDIRMCE-QYVSTXNMSA-N

SMILES

C=CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C=CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Isomeric SMILES

C=CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO

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